
Adrenochrome
Overview
Description
Adrenochrome (C₉H₉NO₃) is an oxidation product of adrenaline (epinephrine), a catecholamine hormone produced by the adrenal glands. It belongs to the aminochrome class, characterized by a tricyclic indole structure with two ketone groups . This compound forms via autoxidation or enzymatic oxidation of adrenaline, particularly under oxidative stress conditions . While stable in vitro, it exhibits high reactivity in vivo, participating in redox cycling and generating reactive oxygen species (ROS) .
This compound has been implicated in both therapeutic and toxicological contexts. It inhibits lipid peroxidation in its reduced form (leucothis compound) but promotes oxidative stress in its oxidized state . Studies highlight its cardiotoxic effects, including mitochondrial dysfunction, impaired calcium handling, and coronary artery constriction . Despite historical speculation about its psychoactive properties, rigorous research refutes these claims, emphasizing its role in cellular redox dynamics .
Preparation Methods
Oxidation of Adrenaline Using Persulfates with Bismuth Catalysts
The most economically viable method for adrenochrome production involves oxidizing adrenaline or its salts with persulfates (e.g., sodium or ammonium persulfate) in the presence of bismuth catalysts. This approach addresses the limitations of traditional oxidants like potassium ferricyanide, which generates toxic effluent and requires costly disposal.
Reaction Conditions and Mechanism
- Catalysts : Water-soluble bismuth salts (nitrate, oxynitrate, citrate) accelerate the reaction by facilitating electron transfer. Bismuth nitrate is preferred due to its solubility and catalytic efficiency.
- Oxidants : Sodium persulfate (Na₂S₂O₈) or ammonium persulfate ((NH₄)₂S₂O₈) in aqueous media at pH 4–8.
- Temperature : 0–5°C to minimize decomposition of the unstable quinoid product.
- Reaction Time : 30–45 minutes, monitored via absorbance at 495 nm.
The reaction proceeds through a two-electron oxidation mechanism, where adrenaline is first converted to leucothis compound (a colorless intermediate), which subsequently auto-oxidizes to this compound. Bismuth ions stabilize transition states, enhancing reaction kinetics and yield (>85%).
Table 1: Optimization of Persulfate-Bismuth Method
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 4.0–8.0 | Maximizes oxidant activity |
Bismuth nitrate conc. | 0.1–0.5 wt% (of adrenaline) | Accelerates rate by 3× |
Temperature | 0–5°C | Prevents decomposition |
Reaction time | 30–45 minutes | Ensures completion |
Traditional Oxidizing Agents: Potassium Ferricyanide and Silver Oxide
Prior to the adoption of persulfates, this compound was synthesized using potassium ferricyanide (K₃[Fe(CN)₆]) or silver oxide (Ag₂O). While effective, these methods face operational challenges:
- Potassium Ferricyanide :
- Silver Oxide :
Table 2: Comparison of Traditional Oxidants
Oxidant | Yield (%) | Cost (Relative) | Environmental Impact |
---|---|---|---|
Potassium ferricyanide | 70 | High | Toxic effluent |
Silver oxide | 65 | Very high | Low |
Sodium persulfate | 85 | Low | Minimal |
Lipid-Compatible Lipophilic Oxidants: Cetyltrimethylammonium Dichromate
In non-aqueous media, cetyltrimethylammonium dichromate (CTADC) oxidizes adrenaline to this compound via a radical-mediated pathway. This method is favored for lipid-soluble derivatives or controlled-release formulations.
Key Features:
- Solvent Systems : Acetonitrile or dichloromethane with acetic acid (5–10% v/v).
- Kinetics : Fractional order (0.5–0.7) in both CTADC and adrenaline, indicating a complex radical chain mechanism.
- Surfactant Effects : Cationic surfactants (e.g., CTAB) retard the reaction by sequestering CTADC in micelles, reducing effective concentration.
The reaction generates a semiquinone radical intermediate, detected via electron spin resonance (ESR), which disproportionates to form this compound.
Biological Oxidation via Myeloperoxidase
Granulocytes and myeloperoxidase (MPO) enzymes catalyze adrenaline oxidation in vivo, producing this compound as a byproduct of oxidative stress. This pathway involves:
- Superoxide (O₂⁻) Generation : NADPH oxidase produces O₂⁻, which dismutates to H₂O₂.
- MPO Activity : H₂O₂ oxidizes MPO to Compound I, which abstracts an electron from adrenaline, forming a semiquinone radical.
- Autoxidation : The radical reacts with O₂, yielding this compound.
Table 3: Enzymatic vs. Chemical Synthesis
Parameter | Enzymatic | Chemical (Persulfate) |
---|---|---|
Yield | 40–50% | 85% |
pH Optimum | 5.0–6.0 | 4.0–8.0 |
Scalability | Limited to lab-scale | Industrial |
Byproducts | Reactive oxygen species | Minimal |
Stabilization and Derivatization into Hemostatic Agents
This compound’s instability necessitates immediate derivatization. Common strategies include:
- Hydrazine Derivatives :
Table 4: Stabilization Conditions
Derivative | Reagent | pH | Temperature | Yield (%) |
---|---|---|---|---|
Monosemicarbazone | Semicarbazide HCl | 5–7 | 0–15°C | 90 |
Monoaminoguanidine | Aminoguanidine nitrate | 2.5–4 | 0–15°C | 85 |
Derivatives are purified via recrystallization or activated carbon treatment, achieving >98% purity.
Chemical Reactions Analysis
Adrenochrome undergoes several types of chemical reactions:
Oxidation: this compound is formed by the oxidation of adrenaline.
Reduction: this compound can be reduced back to adrenaline under specific conditions.
Polymerization: In solution, this compound can polymerize, especially under alkaline conditions, forming various colored compounds.
Common reagents used in these reactions include silver oxide, persulfates, and other oxidizing agents . The major products formed from these reactions are this compound itself, adrenolutin, and melanin compounds .
Scientific Research Applications
Biochemical Properties and Formation
Adrenochrome is formed through the oxidation of epinephrine (adrenaline) and can be synthesized enzymatically or through chemical methods. The myeloperoxidase enzyme catalyzes the reaction between epinephrine and hydrogen peroxide to produce this compound, which has been identified as a short-lived intermediate in various biological processes .
Cardiovascular Research
This compound has been extensively studied for its effects on the cardiovascular system:
- Coronary Artery Constriction : Research indicates that this compound can induce coronary artery constriction in isolated rat hearts. In a study, concentrations ranging from 1 to 1000 ng/ml were shown to increase coronary pressure in a dose-dependent manner, with the highest concentration causing a threefold elevation in pressure after one hour of perfusion . The mechanism appears to be linked to calcium availability, as calcium antagonists reduced the constricting effects of this compound.
- Myocardial Contractility : Studies have demonstrated that this compound can lead to myocardial dysfunction. In isolated rat hearts perfused with this compound, there was a notable decrease in contractile force and an increase in resting tension, suggesting potential myocardial necrosis associated with elevated catecholamine levels .
Hemostasis and Wound Healing
This compound has been investigated for its hemostatic properties:
- Bleeding Control : Experimental studies have shown that this compound compounds can significantly reduce bleeding times in animal models. For instance, one study reported a 33-43% decrease in bleeding time in rabbits following administration of this compound derivatives . Clinical evaluations have indicated that these compounds may enhance capillary resistance and decrease capillary permeability, thus aiding in wound healing processes.
- Clinical Applications : Adrenoxyl (this compound semicarbazone), a derivative of this compound, has been used in clinical settings to manage bleeding during surgical procedures such as tonsillectomy and adenoidectomy. Results indicated an average reduction of 38% in bleeding times among patients treated with this compound .
Neurobiological Research
This compound's role in neurobiology is an emerging area of interest:
- Neurotransmission Effects : There is ongoing research into how this compound may affect neurotransmitter systems and contribute to neurodegenerative processes. Some studies suggest that oxidative stress from catecholamines could play a role in neuronal damage and dysfunction .
- Psychological Implications : The compound has also been linked to various psychological phenomena, although much of this research remains speculative and controversial. Theories surrounding its psychoactive properties have circulated widely but lack robust scientific backing.
Summary of Findings
Mechanism of Action
Adrenochrome exerts its effects primarily through interactions with various molecular targets:
Platelet Surface Receptors: This compound interacts with platelet surface α-adrenoreceptors, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels.
Oxidative Stress: As an oxidation product of adrenaline, this compound is involved in oxidative stress mechanisms and can influence cellular redox states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adrenochrome is part of a broader class of aminochromes derived from catecholamine oxidation. Key analogs include dopachrome (from dopamine) and northis compound (from norepinephrine). Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Aminochromes
Key Findings:
Structural Similarities: All aminochromes share a tricyclic indole backbone with ketone groups. This compound and northis compound differ by a methyl group on the nitrogen atom, influencing their interactions with enzymes like QR2 . X-ray crystallography reveals that this compound and dopamine occupy similar binding sites in QR2, stabilized by water-mediated hydrogen bonds .
This specificity arises from a single residue difference (Phe106 in QR2 vs. Leu in QR1), altering substrate access .
Toxicological Profiles: this compound: Induces myocardial contractile failure by depleting ATP, disrupting calcium transport, and increasing mitochondrial ROS . At 50 mg/L, it reduces ATP/AMP ratios by >50% within 10 minutes in perfused rat hearts . Dopachrome: Linked to neurodegeneration via ROS generation and serves as a precursor to neuromelanin in dopaminergic neurons .
Comparison with Functionally Related Compounds
Menadione (Vitamin K3):
- Redox Activity: Both this compound and menadione undergo QR2-mediated reduction, but menadione uses NADH as an electron donor .
- Toxicity: Menadione causes ROS-dependent cytotoxicity, whereas this compound’s toxicity involves direct mitochondrial inhibition .
Rubreserine and Iodothis compound:
- Structural Analogs: Rubreserine (a physostigmine derivative) and 2-iodothis compound share spectral similarities with this compound, including absorption peaks at ~300 nm and 490–540 nm .
- Biological Roles: Unlike this compound, rubreserine lacks documented redox activity but exhibits acetylcholinesterase inhibitory effects .
Redox Behavior and Antioxidant Paradox
- Pro-Oxidant Effects: this compound generates O₂•⁻ via QR2-mediated redox cycling, increasing ROS in HT-22 cells by 2–3 fold at 125 µM .
- Antioxidant Effects: Leucothis compound (reduced form) scavenges free radicals, inhibiting lipid peroxidation by 40–60% in vitro .
- Contrast with Dopachrome : Dopachrome’s redox activity is predominantly pro-oxidant, contributing to Parkinson’s disease pathology .
Therapeutic and Industrial Implications
- Beta-blockers (e.g., propranolol) mitigate its cardiotoxic effects .
- Dopachrome: Investigated in melanoma research due to its role in melanin synthesis .
- Northis compound: Potential applications in vascular biology remain underexplored.
Future Research Directions
- Enzymatic Targeting: Develop QR2 inhibitors (e.g., M-11) to block this compound’s ROS-generating activity .
- Comparative Toxicology: Systematic studies on northis compound’s cardiovascular effects and dopachrome’s neurotoxicity.
- Stability Optimization: Improve aminochrome stability for therapeutic use via structural modifications .
Biological Activity
Adrenochrome is a compound formed through the oxidation of epinephrine (adrenaline) and is characterized by the chemical formula . It has garnered attention not only for its potential biological activities but also for its controversial association with various psychological phenomena, particularly in relation to schizophrenia. This article delves into the biological activity of this compound, exploring its physiological effects, mechanisms of action, and relevant case studies.
This compound exhibits a range of biological activities that can be categorized into several key areas:
-
Hemostatic Properties
- This compound has been shown to possess hemostatic effects, particularly in reducing bleeding times. In studies involving rabbits, administration of this compound resulted in a 33-43% decrease in bleeding time . Similar results were observed in human subjects undergoing surgical procedures, where this compound semicarbazone (Adrenoxyl) decreased bleeding time by approximately 38% .
-
Cholinergic and Adrenergic Activity
- Research indicates that this compound may exhibit both cholinergic and adrenergic properties. It has been suggested that in its oxidized state, this compound acts cholinergically, while in its reduced state, it displays adrenergic effects . This dual action could be linked to its influence on various neurotransmitter systems.
-
Psychotropic Effects
- The compound has been associated with psychotropic effects, leading to hypotheses about its role in psychiatric conditions such as schizophrenia. Early studies by Hoffer and Osmond proposed that this compound accumulation could induce psychosis . However, subsequent research has not consistently supported these claims, and the idea remains controversial within the scientific community.
Physiological Effects
The physiological effects of this compound are diverse and include:
- Cardiovascular Impact
- Neurochemical Modulation
Case Studies and Research Findings
Several notable studies have explored the biological activity of this compound:
Controversies and Misconceptions
This compound has also been at the center of various conspiracy theories, particularly concerning its alleged use as a psychoactive substance harvested from children . These claims lack scientific support and have been widely debunked by experts. The fascination with this compound often overshadows legitimate scientific inquiry into its biological properties.
Q & A
Q. What are the primary methodological considerations for synthesizing adrenochrome in laboratory settings?
This compound synthesis involves oxidizing adrenaline using agents like silver oxide (Ag₂O), copper sulfate (CuSO₄), or enzymatic pathways (e.g., myeloperoxidase with H₂O₂). Each method has distinct advantages:
- Ag₂O/CuSO₄ : These chemical oxidants offer reproducibility and scalability, but may introduce metal contaminants requiring purification steps .
- Enzymatic oxidation : Mimics physiological conditions but requires precise control of pH, temperature, and enzyme activity to avoid side reactions .
- Persulfate oxidation : Patented for industrial efficiency but less common in academic labs due to specialized equipment needs .
Researchers must validate purity via UV-Vis spectroscopy (absorption peaks at 300–400 nm) and monitor stability, as this compound degrades rapidly under aerobic conditions .
Q. How can conflicting data on this compound’s psychoactive properties be reconciled in modern research?
Early studies (1950s–60s) reported hallucinogenic effects using sublingual this compound (15–30 mg), but methodological flaws—small sample sizes, lack of placebo controls, and impurities in synthesized compounds—compromise their validity . Modern approaches should:
- Use double-blind, placebo-controlled designs with pharmaceutically pure this compound.
- Quantify metabolites (e.g., adrenolutin) to distinguish this compound-specific effects from oxidation byproducts .
- Employ neuroimaging (fMRI/PET) to assess cerebral blood flow or receptor interactions objectively .
Q. What experimental strategies are effective for studying this compound-induced oxidative stress in cellular models?
This compound generates reactive oxygen species (ROS) like O₂•⁻ and H₂O₂, which disrupt calcium homeostasis and mitochondrial function. Key methodologies include:
- Fluorescent probes (e.g., DCFH-DA) to quantify ROS in real time .
- Knockout cell lines (e.g., SOD1-deficient) to amplify oxidative damage for mechanistic studies .
- Electrophysiological recordings to assess membrane potential changes in neurons exposed to this compound .
Control experiments must account for this compound’s instability by using fresh preparations and inert atmospheres (N₂/Ar) to minimize degradation .
Q. How can researchers address variability in this compound’s effects across different tissue types?
This compound exhibits tissue-specific actions, such as cardiotoxicity in myocardial cells vs. membrane interactions in neurons. To dissect these differences:
- Use tissue-specific organoids or ex vivo models (e.g., Langendorff heart preparations) to isolate this compound’s local effects .
- Apply transcriptomic profiling (RNA-seq) to identify genes/pathways uniquely modulated in target tissues .
- Compare results across species (e.g., murine vs. human-derived cells) to assess translational relevance .
Q. What are the best practices for analyzing this compound-protein interactions in biochemical assays?
This compound forms adducts with thiol-containing proteins (e.g., 3a,4-dihydrothis compound-3a-sulfides), altering their function. Recommended techniques:
- Mass spectrometry to identify covalent modifications and binding sites .
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Molecular dynamics simulations to predict structural impacts of adduct formation on protein dynamics .
Q. How should researchers design studies to evaluate this compound’s role in schizophrenia pathophysiology?
Historical hypotheses linked this compound to schizophrenia via methyltransferase imbalances, but evidence remains inconclusive. Rigorous approaches include:
- Longitudinal cohort studies measuring this compound and metabolites in CSF/blood of schizophrenia patients vs. controls .
- CRISPR-edited models to modulate enzymes like catechol-O-methyltransferase (COMT) and assess this compound accumulation .
- Cross-disciplinary collaboration with metabolomics and neuropsychiatry experts to integrate biochemical and behavioral data .
Q. What statistical tools are optimal for resolving contradictions in this compound’s hematological effects?
This compound’s dual role—pro-coagulant at low doses vs. anti-platelet at high doses—requires robust data analysis:
- Dose-response meta-analysis to aggregate findings from disparate studies .
- Bayesian hierarchical models to account for inter-study variability in experimental conditions (e.g., platelet-rich plasma vs. whole blood) .
- Principal component analysis (PCA) to identify confounding variables (e.g., donor age, anticoagulant type) .
Q. What ethical and logistical challenges arise in human trials involving this compound?
While this compound is not a controlled substance, its unapproved status necessitates:
- Institutional Review Board (IRB) oversight for protocols involving human administration .
- Comprehensive DMPs (Data Management Plans) detailing storage/access of identifiable vs. pseudonymized data .
- Transparent participant consent forms clarifying risks of oxidative stress and lack of therapeutic intent .
Q. How can interdisciplinary approaches enhance this compound research?
- Cardiovascular-neuro crosstalk : Investigate this compound’s role in stress-induced cardiomyopathy via shared adrenaline pathways .
- Toxicology-metabolomics integration : Map this compound’s metabolic fate using LC-MS/MS and correlate with organ-specific toxicity .
- Computational chemistry : Predict novel this compound derivatives with stabilized redox properties for mechanistic studies .
Q. What are the limitations of current this compound detection methods in biological samples?
- Sensitivity : ELISA kits lack precision below 1 nM; LC-MS/MS offers better detection limits but requires expensive instrumentation .
- Matrix effects : Plasma proteins and antioxidants (e.g., glutathione) interfere with measurements, necessitating solid-phase extraction .
- Temporal resolution : this compound’s short half-life (<30 minutes in vitro) demands rapid sample processing .
Properties
IUPAC Name |
3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHLQSHHTJORHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=O)C(=O)C=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871530 | |
Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-06-8, 7506-92-5 | |
Record name | Adrenochrome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrenochrome | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adrenochrome | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840 | |
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Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-1-methylindoline-5,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176 | |
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Record name | ADRENOCHROME | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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